molecular formula C16H12O4 B183258 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 300674-03-7

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No. B183258
M. Wt: 268.26 g/mol
InChI Key: ZAWWFXRAMMHWMM-UHFFFAOYSA-N
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Description

“5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid” is a chemical compound with the CAS Number: 300674-03-7 . It has a molecular weight of 268.27 . The IUPAC name for this compound is the same as the common name . It is a benzofuran derivative, which are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The linear formula of “5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid” is C16 H12 O4 . The InChI Code for this compound is 1S/C16H12O4/c1-19-11-7-8-13-12 (9-11)14 (16 (17)18)15 (20-13)10-5-3-2-4-6-10/h2-9H,1H3, (H,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving “5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid” are not available, benzofuran derivatives have been known to undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid” include a molecular weight of 268.27 .

Scientific Research Applications

Biomass Conversion and Sustainable Materials

5-Hydroxymethylfurfural (HMF) and its derivatives, including 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, are crucial for converting plant biomass into valuable chemicals. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Their applications span from the production of monomers and polymers to fuels, solvents, and various chemicals. The synthesis of HMF from plant feedstocks and its use in creating sustainable materials and energy sources highlights the environmental and economic benefits of biomass conversion technologies (Chernyshev, Kravchenko, & Ananikov, 2017).

Antimicrobial Properties

Benzofuran derivatives, including 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, have been identified as promising structures for the development of new antimicrobial agents. These compounds, found widely in natural products and synthetic molecules, exhibit a broad range of biological and pharmacological activities. Benzofuran scaffolds have been utilized in the treatment of various diseases, highlighting their potential as key structures in drug discovery for combating microbial infections (Hiremathad et al., 2015).

Novel Synthetic Routes in Organic Synthesis

The compound's involvement in innovative synthetic routes for organic synthesis underscores its importance as a building block for fine chemicals. The unique properties of 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid and related derivatives make them valuable for constructing complex molecular architectures. This utility in organic synthesis demonstrates the compound's versatility and its contribution to advancing synthetic methodologies (Fan et al., 2019).

Role in Drug Discovery and Development

Benzofuran derivatives have been highlighted for their wide range of biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The diverse applications of these compounds in drug discovery and development are significant, with potential as natural drug lead compounds. The structural and functional diversity of benzofuran derivatives, including 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid, enables the exploration of novel therapeutic avenues (Miao et al., 2019).

Future Directions

Benzofuran compounds have attracted considerable attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, future research in this area is promising and could lead to the development of new therapeutic agents.

properties

IUPAC Name

5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(16(17)18)15(20-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWWFXRAMMHWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352073
Record name 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

CAS RN

300674-03-7
Record name 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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